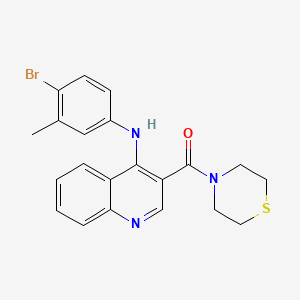
(4-((4-Bromo-3-methylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-((4-Bromo-3-methylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic molecule. It contains a quinoline core, which is a type of heterocyclic aromatic organic compound. It also has a bromo-methylphenyl group, an amino group, and a thiomorpholino methanone group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline core would provide a rigid, planar structure, while the other groups attached to it would add complexity to the molecule . The bromine atom in the bromo-methylphenyl group is a heavy atom that could potentially influence the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group could participate in reactions with acids or electrophiles, and the bromine atom could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be determined by the arrangement of atoms and the types of bonds in the molecule .Aplicaciones Científicas De Investigación
Spectroscopic Properties and Quantum Chemistry Calculations
The spectroscopic properties of related compounds, particularly focusing on 3-amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, have been extensively studied. These compounds exhibit dual fluorescence in various solvents, influenced by singlets excited-states. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, indicate that these compounds exist in two rotamers: anti and syn, with the anti-conformer being stabilized through intramolecular NH…O hydrogen bonding. This stabilization significantly affects the energy of the HOMO-1 molecular orbital, suggesting a potential application in the development of fluorescent materials and sensors (Al-Ansari, 2016).
Chemical Synthesis and Functionalization
In the realm of chemical synthesis, the compound shares structural similarities with quinoline derivatives that have been functionalized through reactions like simultaneous double C2/C3 functionalization. This technique has been applied to synthesize compounds like 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone, showcasing the potential of such chemical frameworks for constructing complex molecules with diverse functional groups. These synthetic routes highlight the versatility and reactivity of quinoline derivatives, which could be leveraged for the development of new pharmaceuticals, materials, and catalysts (Belyaeva et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-bromo-3-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3OS/c1-14-12-15(6-7-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFBMHOXAPEVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
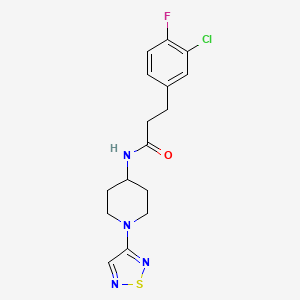

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2821280.png)
![4-methoxy-N-[4-(4-methoxyphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2821281.png)
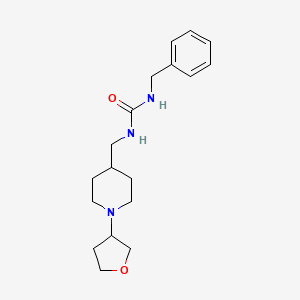
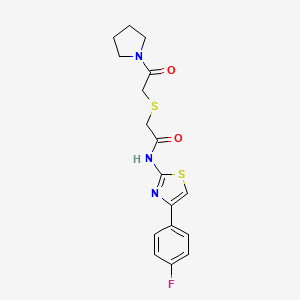
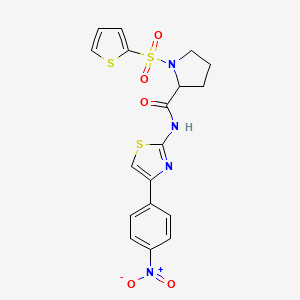

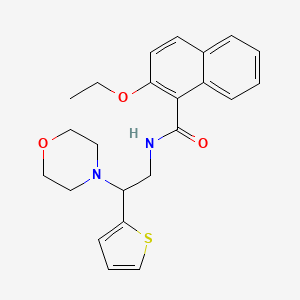
![N-{4-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821290.png)

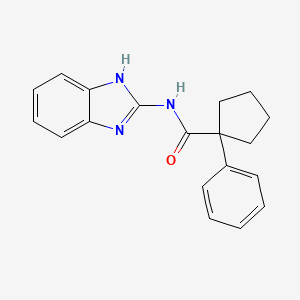
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)

